1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 1235328-39-8
VCID: VC4361025
InChI: InChI=1S/C15H18N2O2/c1-11-6-3-4-8-14(11)17-15(18)16-12(2)10-13-7-5-9-19-13/h3-9,12H,10H2,1-2H3,(H2,16,17,18)
SMILES: CC1=CC=CC=C1NC(=O)NC(C)CC2=CC=CO2
Molecular Formula: C15H18N2O2
Molecular Weight: 258.321

1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea

CAS No.: 1235328-39-8

Cat. No.: VC4361025

Molecular Formula: C15H18N2O2

Molecular Weight: 258.321

* For research use only. Not for human or veterinary use.

1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea - 1235328-39-8

Specification

CAS No. 1235328-39-8
Molecular Formula C15H18N2O2
Molecular Weight 258.321
IUPAC Name 1-[1-(furan-2-yl)propan-2-yl]-3-(2-methylphenyl)urea
Standard InChI InChI=1S/C15H18N2O2/c1-11-6-3-4-8-14(11)17-15(18)16-12(2)10-13-7-5-9-19-13/h3-9,12H,10H2,1-2H3,(H2,16,17,18)
Standard InChI Key JQEJSXRMPOLESV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NC(C)CC2=CC=CO2

Introduction

1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a unique structure characterized by a furan moiety, a propan-2-yl group, and an o-tolyl urea linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Features

The compound's structure includes:

  • Furan Ring: A five-membered ring containing oxygen, which contributes to its electronic properties.

  • Propan-2-yl Group: Attached to the furan ring, providing a hydrophobic chain.

  • o-Tolyl Urea Moiety: Includes a methyl group on the benzene ring, influencing steric hindrance and reactivity.

Compound NameStructural FeaturesUnique Aspects
1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)ureaFuran ring, propan-2-yl group, o-tolyl ureaPotential biological activities
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)ureaFuran ring at different positionDifferent electronic properties
1-(1-(Thiophen-2-yl)propan-2-yl)-3-(o-tolyl)ureaThiophene instead of furanDifferent reactivity due to sulfur

Synthesis and Chemical Reactions

The synthesis of 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea typically involves several key steps:

  • Starting Materials: Furan derivatives and o-tolyl isocyanate.

  • Reaction Conditions: Often involves heating in a solvent like tetrahydrofuran or dichloromethane.

  • Reagents: Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Biological Activities and Applications

Research on similar compounds suggests potential biological activities, including:

  • Antimicrobial Activity: Furan-based compounds have shown effectiveness against certain microorganisms.

  • Anticancer Activity: Urea derivatives are explored for their antiproliferative effects on cancer cells.

Compound TypeBiological ActivityPotential Applications
Urea DerivativesAntiproliferative, antimicrobialCancer treatment, antimicrobial agents
Thiourea DerivativesUrease inhibition, antimicrobialUrease inhibitors, antimicrobial agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator